6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one
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Overview
Description
6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon The specific structure of this compound includes multiple fused rings, making it a polycyclic compound
Preparation Methods
The synthesis of 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds that are then subjected to cyclization reactions to form the final polycyclic structure. Common reagents used in these reactions include phenylacetaldehyde, formaldehyde, and ammonia, which are involved in the formation of the imidazo and triazepin rings . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound, potentially altering its chemical properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, changing the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s behavior in different environments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of polycyclic heterocycles in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its ability to interact with specific molecular targets.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound’s polycyclic structure allows it to intercalate into DNA, potentially causing mutations . It can also interact with enzymes and other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 6-methyl-9-phenylimidazo[1,2-b]indeno[2,1-f][1,2,4]triazepin-5(7H)-one include other polycyclic heterocycles such as:
2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP): This compound is also a heterocyclic amine and shares some structural similarities.
Benzo[a]pyrene: Another polycyclic aromatic hydrocarbon known for its mutagenic properties.
Indeno[1,2,3-cd]pyrene: A polycyclic aromatic hydrocarbon with a similar fused ring structure.
The uniqueness of this compound lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H14N4O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
9-methyl-5-phenyl-2,3,6,8-tetrazatetracyclo[8.7.0.03,7.012,17]heptadeca-1,4,6,9,12,14,16-heptaen-11-one |
InChI |
InChI=1S/C20H14N4O/c1-12-17-18(14-9-5-6-10-15(14)19(17)25)23-24-11-16(22-20(24)21-12)13-7-3-2-4-8-13/h2-11H,1H3,(H,21,22) |
InChI Key |
QUEDEFSOMSYGEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN3C=C(N=C3N1)C4=CC=CC=C4)C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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